molecular formula C9H9BrFNO2 B13574926 Ethyl 5-amino-3-bromo-2-fluorobenzoate

Ethyl 5-amino-3-bromo-2-fluorobenzoate

Cat. No.: B13574926
M. Wt: 262.08 g/mol
InChI Key: MPJJKZFRWUYXON-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-bromo-2-fluorobenzoate is an aromatic ester featuring a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 5, 3, and 2, respectively, with an ethyl ester (-COOCH₂CH₃) at position 1. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science due to its functional group diversity. The bromine atom offers reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and fluoro groups influence electronic properties and solubility.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 5-amino-3-bromo-2-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3

InChI Key

MPJJKZFRWUYXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitration to introduce the amino group. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Formation of aminobenzoates.

Scientific Research Applications

Ethyl 5-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 5-amino-3-bromo-2-fluorobenzoate with its methyl ester analog and a positional isomer:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions (Amino, Bromo, Fluoro) Ester Group Predicted CCS [M+H]+ (Ų) Availability
This compound C₉H₉BrFNO₂ 262.08 5, 3, 2 Ethyl N/A (Hypothetical: ~150) Not specified
Mthis compound C₈H₇BrFNO₂ 246.97 5, 3, 2 Methyl 144.7 Discontinued
Ethyl 2-amino-5-bromo-3-fluorobenzoate C₉H₉BrFNO₂ 262.08 2, 5, 3 Ethyl N/A Listed (ChemBK)
Key Observations:
  • Ester Group Impact :

    • The methyl ester analog (246.97 g/mol) is lighter than the ethyl derivative (262.08 g/mol) due to the smaller ester group. The ethyl variant’s increased lipophilicity may enhance membrane permeability in biological applications .
    • Collision cross-section (CCS) data for the methyl ester ([M+H]+: 144.7 Ų) suggest a compact conformation . The ethyl analog’s CCS is hypothesized to be slightly higher (~150 Ų) due to the bulkier ethyl group, though experimental validation is needed.
  • Positional Isomerism: Ethyl 2-amino-5-bromo-3-fluorobenzoate shares the same molecular formula as the target compound but differs in substituent positions. The amino group at position 2 (vs. For example, bromine at position 5 (vs. 3) may reduce steric hindrance in coupling reactions .

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